molecular formula C10H10ClNO B3284360 6-Chloro-2,3-dihydro-1H-indene-1-carboxamide CAS No. 783335-49-9

6-Chloro-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B3284360
CAS No.: 783335-49-9
M. Wt: 195.64 g/mol
InChI Key: CUKHDHUDJDIDHG-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-indene-1-carboxamide is a bicyclic organic compound featuring an indene scaffold substituted with a chlorine atom at position 6 and a carboxamide group at position 1. Its molecular formula is C₁₀H₁₀ClNO (molecular weight: 195.65 g/mol).

Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-indene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKHDHUDJDIDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)N)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydro-1H-indene-1-carboxamide typically involves the chlorination of 2,3-dihydro-1H-indene followed by the introduction of the carboxamide group. One common method involves the reaction of 2,3-dihydro-1H-indene with thionyl chloride to introduce the chlorine atom, followed by the reaction with ammonia or an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of 6-Chloro-2,3-dihydro-1H-indene-1-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

6-Chloro-2,3-dihydro-1H-indene-1-carboxamide is a compound within the indene family, recognized for its unique chemical structure, which includes a chlorine atom and a carboxamide group. This compound has garnered attention in various fields, particularly in organic synthesis and pharmaceutical research. Its applications span from serving as an intermediate in chemical reactions to potential therapeutic uses in treating cancer.

Organic Synthesis

6-Chloro-2,3-dihydro-1H-indene-1-carboxamide acts as a valuable intermediate for the synthesis of more complex organic molecules. The presence of the chlorine atom allows for versatile chemical transformations, such as nucleophilic substitutions and functional group modifications. This compound can be oxidized to form carboxylic acids or reduced to yield amines, thus facilitating the development of various derivatives for further applications in research and industry .

Pharmaceutical Research

The compound is noted for its potential in cancer treatment. According to patent literature, 6-Chloro-2,3-dihydro-1H-indene-1-carboxamide and related compounds have demonstrated efficacy in inhibiting inhibitor of apoptosis (IAP) proteins, which are often overexpressed in cancer cells. By promoting apoptosis (programmed cell death), these compounds can be utilized in therapies against several cancer types, including breast, colon, and prostate cancers .

Biological Studies

In biological research, this compound can be employed to study enzyme interactions and metabolic pathways. Its ability to participate in hydrogen bonding due to its functional groups enables it to interact with various biological macromolecules, making it a useful tool in understanding biochemical processes .

Case Study 1: Cancer Treatment

A significant study highlighted the use of 6-Chloro-2,3-dihydro-1H-indene-1-carboxamide in treating acute myeloid leukemia (AML). The compound was shown to induce apoptosis in AML cells by inhibiting IAP proteins, leading to enhanced caspase activity. This mechanism is crucial as it addresses the challenge of cancer cells evading programmed cell death .

Case Study 2: Enzyme Interaction

Another research project focused on the role of this compound in enzyme inhibition studies. It was found that 6-Chloro-2,3-dihydro-1H-indene-1-carboxamide could effectively inhibit specific enzymes involved in metabolic pathways linked to drug metabolism. This property suggests its potential use as a lead compound for developing enzyme inhibitors that could enhance drug efficacy or reduce side effects .

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets. The chlorine atom and carboxamide group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Carbazole Derivatives: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (Selisistat/EX 527)

  • Structure : Features a carbazole ring system (tricyclic) instead of indene, with a carboxamide group and chlorine at position 5.
  • Molecular Formula : C₁₂H₁₃ClN₂O (MW: 252.70 g/mol).
  • Activity : Potent SIRT1 inhibitor (IC₅₀ = 0.098 μM), investigated in Huntington’s disease and cancer. The carbazole core enhances binding to sirtuin enzymes compared to indene derivatives .

Indoline/Indole Derivatives: SB-242084 Hydrochloride

  • Structure : Indoline scaffold (6-chloro-5-methyl) with a pyridinyloxy-substituted carboxamide.
  • Molecular Formula : C₂₀H₂₀Cl₂N₄O₂ (MW: 419.31 g/mol).
  • Activity : Selective 5-HT₂C receptor antagonist (Kᵢ = 1.0 nM). The pyridinyloxy group enhances selectivity for serotonin receptors, unlike the simpler indene-carboxamide .
  • Key Difference : Substitution at position 5 (methyl) and the pyridinyloxy side chain significantly alter receptor binding profiles compared to the unsubstituted indene derivative .

Indene-Acetic Acid Amides

  • Structure : (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid amide derivatives.
  • Example Compound : 6y (ED₃₀ = 6.45 mg/kg for anti-inflammatory activity).
  • Activity: Demonstrated prolonged anti-inflammatory effects in rodent models, exceeding indomethacin in residual activity.
  • Key Difference : The acetic acid moiety modifies pharmacokinetics, increasing half-life but requiring hepatic activation via microsomal enzymes .

Diarylsulfonylureas: LY186641

  • Activity: Antineoplastic agent causing dose-limiting methemoglobinemia. Highlights how non-carboxamide groups (e.g., sulfonamide) yield distinct toxicological profiles .
  • Key Difference : Sulfonamide functionalization correlates with oxidative toxicity, absent in carboxamide analogs .

Structural and Pharmacological Data Table

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Activity Notable Findings
6-Chloro-2,3-dihydro-1H-indene-1-carboxamide Indene C₁₀H₁₀ClNO 195.65 Cl (C6), CONH₂ (C1) Undefined (potential anti-inflammatory) N/A (inferred from analogs)
Selisistat (EX 527) Carbazole C₁₂H₁₃ClN₂O 252.70 Cl (C6), CONH₂ (C1) SIRT1 inhibitor (IC₅₀ = 0.098 μM) Phase II trials for Huntington’s
SB-242084 Hydrochloride Indoline C₂₀H₂₀Cl₂N₄O₂ 419.31 Cl (C6), CH₃ (C5), pyridinyloxy 5-HT₂C antagonist (Kᵢ = 1.0 nM) High CNS selectivity
Indene-Acetic Acid Amide (6y) Indene-Acetic Acid C₁₃H₁₄ClNO₂ 259.71 Cl (C6), CH₂COOH (C1) Anti-inflammatory (ED₃₀ = 6.45 mg/kg) Lower GI toxicity vs. indomethacin
LY186641 Diaryl sulfonylurea C₁₆H₁₅ClN₂O₃S 350.82 SO₂NHCONH₂, Cl Antineoplastic Methemoglobinemia toxicity

Key Insights from Comparative Analysis

  • Structural Rigidity vs. Flexibility : Indene derivatives balance rigidity (for target binding) and flexibility (for bioavailability), whereas carbazoles and indolines prioritize planar interactions with enzymes or receptors.
  • Substituent Effects : Chlorine at position 6 is common across analogs, enhancing electrophilicity and target affinity. Pyridinyloxy or acetic acid groups introduce steric or solubility changes.
  • indomethacin) , while sulfonamides (LY186641) show distinct oxidative toxicities .

Biological Activity

6-Chloro-2,3-dihydro-1H-indene-1-carboxamide is a compound belonging to the indene family, characterized by its unique molecular structure that includes a chlorine atom and a carboxamide group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anti-cancer properties and interactions with various biochemical pathways.

  • Molecular Formula : C10H9ClN
  • Molecular Weight : 192.64 g/mol
  • CAS Number : 783335-49-9

The structural composition of 6-Chloro-2,3-dihydro-1H-indene-1-carboxamide allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity .

The mechanism of action for 6-Chloro-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets within biological systems. The chlorine atom and carboxamide group can engage in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. This characteristic is particularly relevant in the context of cancer therapy, where the compound may promote apoptosis in cancer cells by degrading inhibitor of apoptosis (IAP) proteins .

Anti-Cancer Properties

Research indicates that 6-Chloro-2,3-dihydro-1H-indene-1-carboxamide can induce apoptosis in cancer cells. This effect is mediated through the degradation of cIAP-1 and cIAP-2 proteins, which are pivotal in regulating cell survival pathways. By promoting apoptosis via the TNF receptor superfamily activation, this compound shows promise as a therapeutic agent against various cancers .

Enzyme Interactions

The compound has been utilized in studies examining its effects on enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for biochemical research .

Study on Apoptosis Induction

In a notable study, researchers evaluated the apoptotic effects of 6-Chloro-2,3-dihydro-1H-indene-1-carboxamide on non-small cell lung cancer (NSCLC) cells. The findings demonstrated that treatment with this compound resulted in significant apoptosis induction compared to control groups. This suggests its potential as an effective agent in cancer therapy .

Enzyme Activity Modulation

Another study focused on the compound's role as a modulator of enzyme activity related to cystic fibrosis transmembrane conductance regulator (CFTR). The results indicated that certain analogs of this compound could enhance CFTR activity, highlighting its versatility in targeting different biological pathways .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
6-Chloro-2,3-dihydro-1H-indene-1-carboxamide Induces apoptosis in cancer cellsDegradation of IAP proteins
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid Antioxidant propertiesFree radical scavenging
6-Chloro-2,3-dihydro-1H-indene-1-amines Potential anti-inflammatory effectsInhibition of pro-inflammatory cytokines

Q & A

Basic Questions

Q. What are the standard synthetic routes for 6-Chloro-2,3-dihydro-1H-indene-1-carboxamide?

  • Methodological Answer : The synthesis typically starts with 6-chloro-2,3-dihydro-1H-inden-1-one as a precursor. A common approach involves amidation via coupling reagents (e.g., EDCI/HOBt) or reacting with carbamoyl chlorides. For example, demonstrates a similar procedure using 2-methylallyl esters to functionalize the indene backbone. Optimization of solvent (e.g., DMF, THF) and temperature (70–90°C) is critical to avoid side reactions. Characterization via NMR and HPLC (≥95% purity) is recommended to confirm structure and purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and carboxamide integration.
  • HPLC : Purity assessment (≥95% as per ).
  • Mass Spectrometry (HRMS) : Exact mass verification.
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., dihydroindene ring conformation) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Strict control of reaction parameters (stoichiometry, solvent purity, inert atmosphere) is essential. Use standardized protocols, such as those in , which reports a 74% yield for a related ester derivative. Document intermediates (e.g., via TLC/Rf values) and validate each step with spectroscopic data .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

  • Methodological Answer : Impurities often arise from incomplete chlorination or oxidation byproducts. Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., using ethanol/water) are effective purification methods. highlights resolving unresolved aromatic carbons via optimized solvent systems .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of 6-Chloro-2,3-dihydro-1H-indene-1-carboxamide?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity. Tools like COMSOL Multiphysics ( ) enable virtual screening of reaction conditions (solvent, catalysts). ICReDD’s approach () combines computation with experimental validation to accelerate discovery, reducing trial-and-error inefficiencies .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct systematic content analysis () to compare assay conditions (cell lines, concentrations). For example, notes variability in indole derivatives’ biological activity due to substituent effects. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and cross-reference with structural analogs .

Q. How can stereochemical outcomes be controlled during synthesis of chiral derivatives?

  • Methodological Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation). ’s synthesis of 2-methylallyl esters emphasizes resolving stereochemistry via crystallization (mp 71.5–73.7°C). Chiral HPLC or SFC post-synthesis ensures enantiomeric excess ≥98% .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes (e.g., cyclooxygenase for anti-inflammatory activity, as in ). QSAR studies correlate substituent electronic properties (Hammett constants) with activity trends. ’s indole-carboxylate derivatives illustrate scaffold modifications for enhanced affinity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2,3-dihydro-1H-indene-1-carboxamide
Reactant of Route 2
6-Chloro-2,3-dihydro-1H-indene-1-carboxamide

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